

# 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine chemical properties

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## Compound of Interest

Compound Name: 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine

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An In-depth Technical Guide: Chemical Properties and Applications of **3-Bromo-5-chloro-2-(trifluoromethyl)pyridine**

## Abstract

**3-Bromo-5-chloro-2-(trifluoromethyl)pyridine** is a highly functionalized heterocyclic compound of significant interest in medicinal and agricultural chemistry. Its unique substitution pattern, featuring a pyridine core, a trifluoromethyl group, and two distinct halogen atoms (bromine and chlorine), makes it an exceptionally versatile building block for advanced chemical synthesis. The strong electron-withdrawing nature of the trifluoromethyl group, combined with the differential reactivity of the C-Br and C-Cl bonds, allows for selective and strategic modifications. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, safety protocols, and key applications, with a focus on its utility in palladium-catalyzed cross-coupling reactions. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

## Compound Identification and Molecular Structure

The precise arrangement of substituents on the pyridine ring is critical to the chemical identity and reactivity of this molecule.

Identifier	Data
IUPAC Name	3-bromo-5-chloro-2-(trifluoromethyl)pyridine
CAS Number	534174-68-0
Molecular Formula	C <sub>6</sub> H <sub>2</sub> BrClF <sub>3</sub> N[1][2]
Molecular Weight	260.44 g/mol [1][3]
InChI	InChI=1S/C6H2BrClF3N/c7-4-1-3(8)2-12-5(4)6(9,10,11)/h1-2H[2]
InChIKey	BWXSEIVHZVWQFZ-UHFFFAOYSA-N[2]
Canonical SMILES	C1=C(C=NC(=C1Br)C(F)(F)F)Cl[2]

The structure features a pyridine ring substituted at the 2-position with a trifluoromethyl group, at the 3-position with a bromine atom, and at the 5-position with a chlorine atom. The trifluoromethyl group is a potent electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring, enhancing its stability and modulating the reactivity of the halogen substituents.

## Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties is essential for the effective use, handling, and characterization of this compound.

### Physical Properties

Property	Value	Source
Appearance	White Solid	[4] (For similar isomer)
Purity	Typically >95-98%	[5]

Note: Experimental data for the melting and boiling points of this specific isomer are not readily available in public literature. Researchers should perform their own characterization.

## Spectroscopic Profile

Structural confirmation relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are proprietary, the expected profile can be expertly predicted.

- $^1\text{H}$  NMR: The spectrum would show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. Each signal would appear as a doublet due to coupling with the adjacent proton.
- $^{19}\text{F}$  NMR: A sharp singlet would be expected, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
- $^{13}\text{C}$  NMR: Six distinct signals would be observed, one for each carbon atom in the unique electronic environment created by the varied substituents. The carbon attached to the  $\text{CF}_3$  group would show a characteristic quartet due to C-F coupling.
- Mass Spectrometry: The mass spectrum would display a complex molecular ion cluster. This is due to the natural isotopic abundance of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  are roughly 1:1) and chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  are roughly 3:1), providing a definitive signature for the presence of these two halogens.

## Predicted Mass Spectrometry Data

The following table summarizes predicted collision cross-section (CCS) values for various adducts, which is valuable for mass spectrometry-based identification.

Adduct	m/z	Predicted CCS ( $\text{\AA}^2$ )
$[\text{M}+\text{H}]^+$	259.90840	139.8
$[\text{M}+\text{Na}]^+$	281.89034	155.0
$[\text{M}-\text{H}]^-$	257.89384	141.9
$[\text{M}+\text{K}]^+$	297.86428	141.7

(Data predicted using CCSbase)[2]

## Safety and Handling

Halogenated and trifluoromethylated pyridines require careful handling due to their potential toxicity.

## GHS Hazard Information

Code	Hazard Statement
H301	Toxic if swallowed[6]
H315	Causes skin irritation[6]
H319	Causes serious eye irritation[6]
H335	May cause respiratory irritation[6]

Note: These classifications are based on the closely related isomer 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine and should be considered applicable.

- Signal Word: Danger[6][7]
- Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear safety goggles, a face shield, chemical-resistant gloves, and a lab coat. A NIOSH-approved respirator with appropriate cartridges is recommended if inhalation risk is high.[8]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials. Store locked up.[8][9][10]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

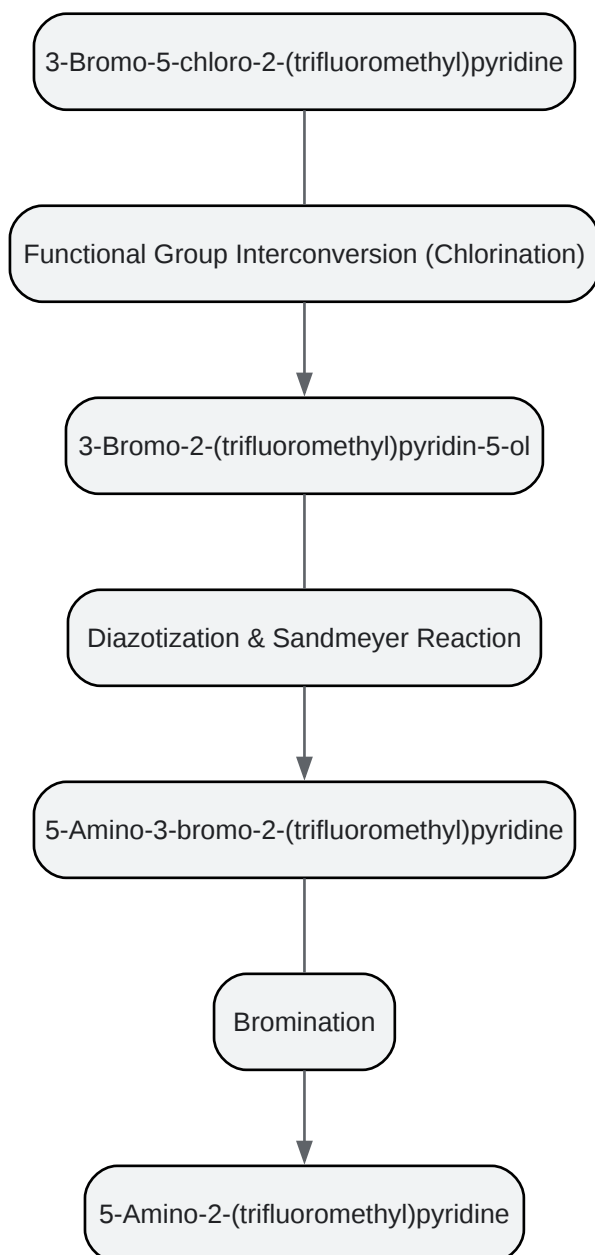
## Synthesis and Purification

The synthesis of **3-Bromo-5-chloro-2-(trifluoromethyl)pyridine** involves multi-step processes common in heterocyclic chemistry. The following represents a logical and field-proven approach.

## Retrosynthetic Analysis

The causality behind the synthetic strategy is to introduce the functional groups in a sequence that leverages commercially available starting materials and robust, high-yielding reactions. A

plausible retrosynthesis involves disconnecting the chloro and bromo groups, tracing back to a core trifluoromethylpyridine structure.



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*Caption: Retrosynthetic pathway for the target molecule.*

## Example Synthetic Protocol: Chlorination of a Pyridin-2-ol Precursor

This protocol is adapted from a standard procedure for converting hydroxypyridines to chloropyridines, a crucial step in the synthesis of many halogenated pyridine intermediates.<sup>[4]</sup>  
<sup>[11]</sup>

**Objective:** To convert a 3-bromo-5-(trifluoromethyl)pyridin-2-ol intermediate into 3-bromo-2-chloro-5-(trifluoromethyl)pyridine. This demonstrates a key transformation often required in the synthesis of the target scaffold.

#### Step-by-Step Methodology:

- **Reaction Setup:** In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-(trifluoromethyl)pyridin-2-ol (1.0 eq).
- **Reagent Addition:** Under a nitrogen atmosphere, carefully add phosphorus oxychloride ( $\text{POCl}_3$ ) (excess, e.g., 5-10 eq) to the flask. This is an exothermic reaction and should be done with caution.
- **Heating:** Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The rationale for using excess  $\text{POCl}_3$  is that it serves as both the chlorinating agent and the solvent, driving the reaction to completion.
- **Quenching:** After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice in a separate beaker. This step hydrolyzes the excess  $\text{POCl}_3$  and must be performed in a well-ventilated fume hood due to the evolution of HCl gas.
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract three times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
- **Washing:** Combine the organic layers and wash sequentially with a saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution (to neutralize residual acid), water, and finally, brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

## Purification Protocol

The crude product obtained from the synthesis is typically purified using flash column chromatography.

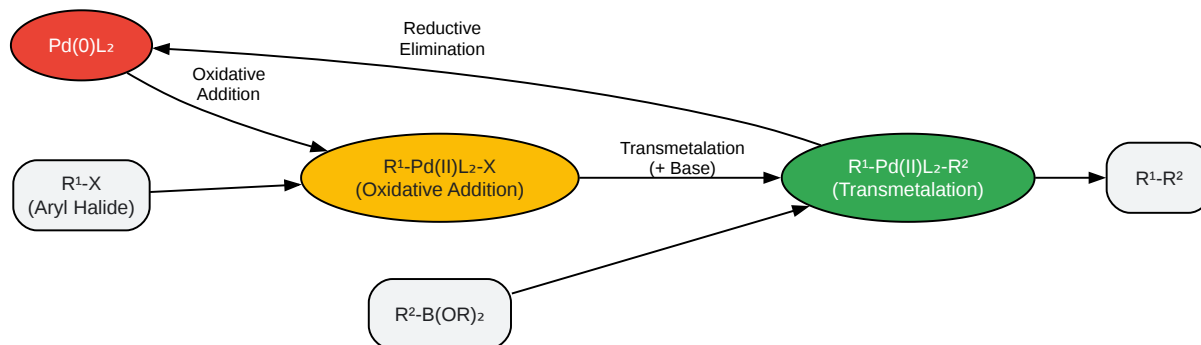
- **Column Preparation:** Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
- **Loading:** Dissolve the crude product in a minimal amount of the elution solvent or DCM and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, load the dry powder onto the top of the prepared column.
- **Elution:** Elute the column with the chosen solvent system, collecting fractions.
- **Analysis:** Analyze the collected fractions by TLC to identify those containing the pure product.
- **Concentration:** Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **3-bromo-5-chloro-2-(trifluoromethyl)pyridine**.

## Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule lies in the differential reactivity of its halogen atoms, which enables sequential, regioselective functionalization.

### Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.<sup>[12]</sup> In **3-bromo-5-chloro-2-(trifluoromethyl)pyridine**, the C-Br bond at the 3-position is significantly more reactive towards palladium-catalyzed oxidative addition than the C-Cl bond at the 5-position. This differential reactivity is the key to its utility, allowing for selective coupling at the C3 position while leaving the C5 chlorine available for subsequent transformations.



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*Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.*

## Experimental Protocol: Regioselective Suzuki Coupling

**Objective:** To selectively couple an arylboronic acid at the C3 position of **3-bromo-5-chloro-2-(trifluoromethyl)pyridine**.

**Step-by-Step Methodology:**

- **Reaction Setup:** To an oven-dried Schlenk flask, add **3-bromo-5-chloro-2-(trifluoromethyl)pyridine** (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), a palladium catalyst such as  $\text{Pd(PPh}_3)_4$  (2-5 mol%), and a base such as potassium carbonate ( $\text{K}_2\text{CO}_3$ ) or potassium phosphate ( $\text{K}_3\text{PO}_4$ ) (2.0-3.0 eq).<sup>[13]</sup>
- **Solvent Addition:** Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).<sup>[13]</sup> The use of a biphasic system with a phase-transfer catalyst can also be effective.
- **Heating:** Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material. Microwave-assisted heating can significantly reduce reaction times.<sup>[14][15]</sup>
- **Workup:** Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.



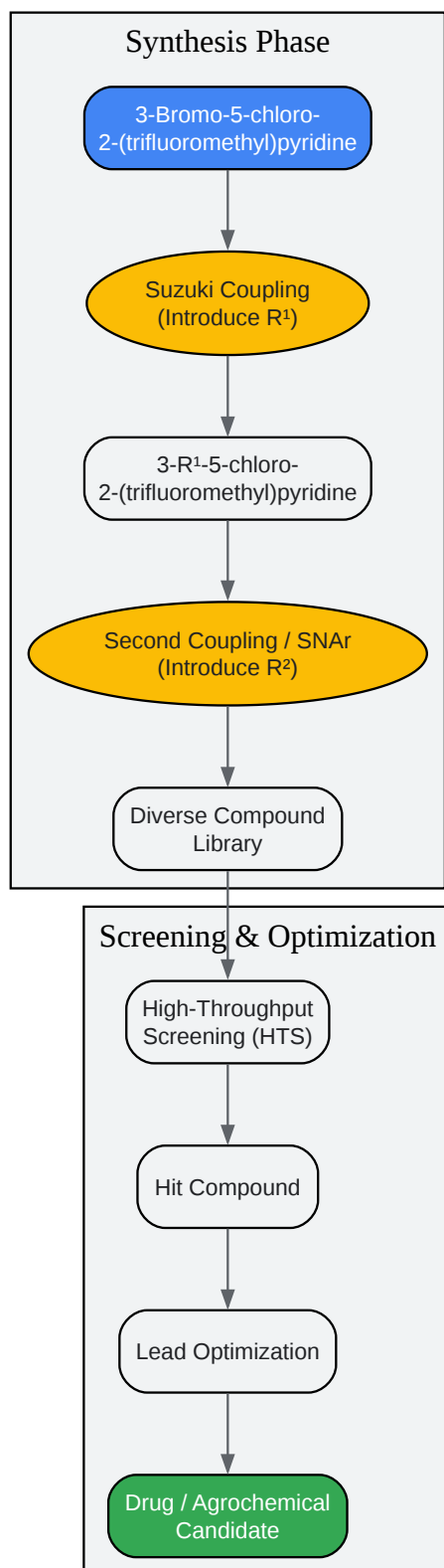
- **Washing and Drying:** Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to obtain the 3-aryl-5-chloro-2-(trifluoromethyl)pyridine product.

## Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine moiety is a "privileged scaffold" in modern chemistry. Its incorporation into molecules is a well-established strategy to enhance biological activity and improve pharmacokinetic properties.[\[16\]](#)[\[17\]](#)

- **Metabolic Stability:** The C-F bond is exceptionally strong, and the  $\text{CF}_3$  group can block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate.
- **Lipophilicity:** The  $\text{CF}_3$  group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets in target proteins.[\[18\]](#)
- **Binding Affinity:** The highly polarized nature of the  $\text{CF}_3$  group can lead to favorable interactions (e.g., dipole-dipole, hydrogen bonding) with biological targets, enhancing binding affinity.
- **Bioisosterism:** The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing chemists to fine-tune the properties of a lead compound.

Because of these benefits, **3-bromo-5-chloro-2-(trifluoromethyl)pyridine** is a valuable starting material for creating libraries of novel compounds for screening in drug discovery and agrochemical development programs.[\[19\]](#)[\[20\]](#)



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*Caption: Role of the title compound in a typical discovery workflow.*

## Conclusion

**3-Bromo-5-chloro-2-(trifluoromethyl)pyridine** is a high-value synthetic intermediate whose utility is derived from its unique combination of functional groups. The presence of a metabolically robust and electronically influential trifluoromethyl group, alongside two differentially reactive halogens, provides a powerful platform for the strategic construction of complex molecular architectures. A comprehensive understanding of its properties, reactivity, and handling protocols enables researchers to effectively harness its potential in the development of next-generation pharmaceuticals and agrochemicals.

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